Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with methyl ester, 2,3-dimethoxyphenyl, and methyl groups at positions 5, 4, and 6, respectively. The structural features of this compound, such as the methoxy substituents on the phenyl ring and the oxo group at position 2, influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 6-(2,3-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-9-12(15(19)23-5)13(17-16(20)18(9)2)10-7-6-8-11(21-3)14(10)22-4/h6-8,13H,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJCLGTCGUFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly impact bioactivity. Key analogs include:
- Key Observations: 3,4-Dimethoxy substitution (as in ) shows higher TP inhibition (79.6%) compared to 4-ethoxy substitution (73.6%) , suggesting that electron-donating groups at the 3- and 4-positions enhance activity.
Heteroatom Substitution at Position 2
Replacing the oxo group (C=O) with thioxo (C=S) alters hydrogen-bonding interactions and electronic properties:
- Key Observations :
Ester Group Variations
The ester group at position 5 influences pharmacokinetic properties:
- Key Observations :
- Methyl esters (e.g., target compound) generally have lower lipophilicity than ethyl esters, enhancing aqueous solubility.
Thymidine Phosphorylase (TP) Inhibition
TP inhibition is critical for antitumor activity. The target compound’s structural analogs show varying efficacy:
- Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : IC50 = 46.8 µM .
- Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : IC50 = 322.6 µM .
The target compound’s 2,3-dimethoxy substitution may optimize π-π stacking with TP’s hydrophobic pockets, though experimental validation is required.
Antitumor Activity
Compounds with 3,4-dimethoxy or bromo-substituted phenyl groups exhibit cytotoxicity against cancer cell lines (e.g., IC50 = 82.0 µM for the bromo analog) . The target compound’s methyl groups may enhance metabolic stability compared to bromo-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
